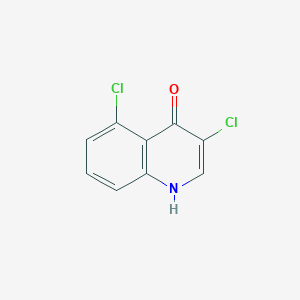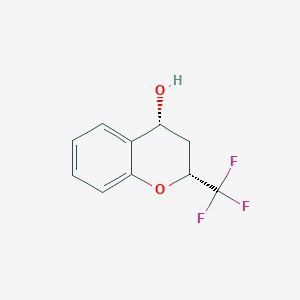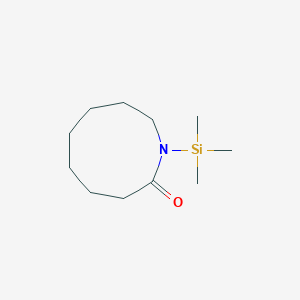![molecular formula C12H12N2O2 B11886815 4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one CAS No. 51866-13-8](/img/structure/B11886815.png)
4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one is a heterocyclic compound that belongs to the class of oxazinoquinazolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in the presence of a suitable catalyst . The reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired oxazinoquinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized oxazinoquinazolines.
Applications De Recherche Scientifique
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar quinazoline core but differ in the presence of the oxazine ring.
Quinazolin-4(3H)-ones: These compounds lack the oxazine ring but have similar biological activities.
Uniqueness
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one is unique due to the presence of the oxazine ring fused to the quinazoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
51866-13-8 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-methyl-3,4-dihydro-2H-oxazino[3,2-b]quinazolin-10-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-7-16-14-11(8)13-10-5-3-2-4-9(10)12(14)15/h2-5,8H,6-7H2,1H3 |
Clé InChI |
RAZVUHLVEUTMIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCON2C1=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)

![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)







![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)

